4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Overview
Description
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or cyclopropylcarbene intermediates.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Amidation: The final step involves the formation of the benzamide by reacting the brominated, cyclopropylated, and trifluoromethylated benzene derivative with an amine under suitable conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biology: It may be used in the study of biological pathways and mechanisms, serving as a probe or inhibitor.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom and cyclopropyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-Cyclopropyl-4-bromo-3-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethyl group.
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an amide.
Uniqueness
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to the combination of the bromine atom, cyclopropyl group, and trifluoromethyl group attached to the benzamide core. This unique combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-1-6(5-8(9)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLZOKOXCZQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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